molecular formula C14H10BrClFN3O B3274367 (6-(4-broMo-2-chlorophenylaMino)-7-fluoro-1H-benzo[d]iMidazol-5-yl)Methanol CAS No. 606144-57-4

(6-(4-broMo-2-chlorophenylaMino)-7-fluoro-1H-benzo[d]iMidazol-5-yl)Methanol

Cat. No.: B3274367
CAS No.: 606144-57-4
M. Wt: 370.6 g/mol
InChI Key: FHAVWVCECJAGMW-UHFFFAOYSA-N
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Description

(6-(4-Bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol is a benzimidazole derivative characterized by a methanol group at the 5-position, a 4-bromo-2-chlorophenylamino substituent at the 6-position, and a fluorine atom at the 7-position (see Figure 1).

The methanol functional group at position 5 distinguishes this compound from structurally similar analogs, such as carboxylic acid or methyl ester derivatives, which are discussed in subsequent sections.

Properties

IUPAC Name

[6-(4-bromo-2-chloroanilino)-7-fluoro-3H-benzimidazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClFN3O/c15-8-1-2-10(9(16)4-8)20-13-7(5-21)3-11-14(12(13)17)19-6-18-11/h1-4,6,20-21H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAVWVCECJAGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC2=C(C3=C(C=C2CO)NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154746
Record name 6-[(4-Bromo-2-chlorophenyl)amino]-7-fluoro-1H-benzimidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606144-57-4
Record name 6-[(4-Bromo-2-chlorophenyl)amino]-7-fluoro-1H-benzimidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606144-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(4-Bromo-2-chlorophenyl)amino]-7-fluoro-1H-benzimidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Amination: The 4-bromo-2-chloroaniline can be synthesized separately and then coupled with the benzimidazole core using a palladium-catalyzed Buchwald-Hartwig amination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Tin(II) chloride in hydrochloric acid, hydrogen gas over palladium on carbon.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of halogens and an amino group in the structure suggests it may have bioactive properties, such as enzyme inhibition or receptor modulation.

Industry

In industry, (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-cancer or anti-inflammatory activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzimidazole Derivatives

Compound Name Position 5 Substituent Position 1 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
(6-(4-Bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol -CH2OH H C14H10BrClFN3O Not reported Not available
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid -COOH -CH3 C15H11BrClFN3O2 ~412.6 606144-04-1
Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate -COOCH3 H C15H10BrClFN3O2 398.614 606143-46-8
Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate -COOCH3 -CH3 C16H12BrClFN3O2 ~412.6 1417794-12-7

Key Observations:

Functional Group at Position 5: The methanol group (-CH2OH) in the target compound confers moderate polarity, likely enhancing aqueous solubility compared to methyl esters (-COOCH3) but less than carboxylic acids (-COOH) . Carboxylic acid derivatives (e.g., CAS 606144-04-1) may exhibit higher reactivity in salt formation or hydrogen bonding, which could influence pharmacokinetic properties .

Substituent at Position 1 :

  • The presence of a methyl group at position 1 (e.g., in CAS 1417794-12-7) introduces steric effects that may alter binding affinity in biological targets compared to unsubstituted analogs .

Halogen Substitutions: All compounds retain the 4-bromo-2-chlorophenylamino group, which is critical for electronic interactions with target proteins. The fluorine at position 7 enhances metabolic stability and modulates lipophilicity .

Pharmacological Implications (Theoretical)

While empirical data for the methanol compound are lacking, structural analogs provide insights:

  • Carboxylic Acid Analogs : These are often utilized as intermediates for prodrug development due to their ionizable groups .
  • Methyl Esters : Commonly serve as lipophilic prodrugs to enhance membrane permeability, with in vivo esterase cleavage releasing active metabolites .

Biological Activity

The compound (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Information

PropertyDetails
IUPAC Name [6-(4-bromo-2-chloroanilino)-7-fluoro-1H-benzimidazol-5-yl]methanol
CAS Number 606144-57-4
Molecular Formula C14H10BrClFN3O
Molecular Weight 359.60 g/mol

Structural Features

The compound features multiple functional groups, including:

  • Bromine and Chlorine: These halogens enhance the compound's lipophilicity and may influence its interaction with biological targets.
  • Amino Group: This group is pivotal for potential receptor interactions and enzyme inhibition.
  • Hydroxymethyl Group: This contributes to the compound's reactivity and may play a role in its biological activity.

The precise mechanism of action for (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, potentially leading to inhibition of their activity or modulation of their function. This can result in various biological effects, particularly in cancer and inflammation pathways .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In studies involving leukemia and melanoma cell lines (CCRF-CEM and MDA-MB-435), certain derivatives demonstrated a mean inhibitory concentration (GI50) significantly lower than that of established anticancer drugs like bendamustine and chlorambucil .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines or inhibition of specific signaling pathways involved in inflammation.

Case Studies

  • Cytotoxicity Studies:
    • A study on a series of benzimidazole derivatives, including (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol, reported IC50 values indicating potent activity against several cancer types, including breast (MCF-7) and liver (HepG2) cancers .
  • Mechanism-Based Approaches:
    • Research highlighted the potential for this compound to act as a telomerase inhibitor, which is crucial for cancer cell proliferation. The compound showed promising results in inhibiting telomerase activity in vitro .
  • Comparative Studies:
    • In comparative studies with other benzimidazole derivatives, this compound was noted for its unique structural features that contribute to enhanced biological activity compared to traditional agents .

Q & A

What are the key challenges in synthesizing (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis involves multi-step regioselective halogenation and functionalization of the benzimidazole core. A critical challenge is avoiding dehalogenation during the introduction of the methanol group at position 4. To optimize yields:

  • Use a low-temperature (<0°C) nucleophilic substitution step to minimize side reactions (e.g., elimination of fluorine at position 7) .
  • Employ Pd-catalyzed Buchwald-Hartwig amination for coupling the 4-bromo-2-chloroaniline moiety to the benzimidazole scaffold, ensuring >80% yield with XPhos as the ligand .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to isolate stereoisomers, as evidenced by similar benzothiazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(4-broMo-2-chlorophenylaMino)-7-fluoro-1H-benzo[d]iMidazol-5-yl)Methanol
Reactant of Route 2
(6-(4-broMo-2-chlorophenylaMino)-7-fluoro-1H-benzo[d]iMidazol-5-yl)Methanol

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